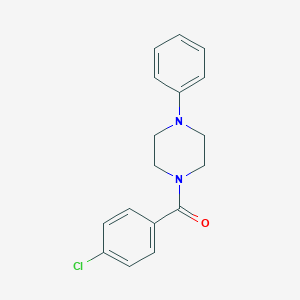

1-(4-Chlorobenzoyl)-4-phenylpiperazine

Description

Propriétés

Numéro CAS |

18907-57-8 |

|---|---|

Formule moléculaire |

C17H17ClN2O |

Poids moléculaire |

300.8 g/mol |

Nom IUPAC |

(4-chlorophenyl)-(4-phenylpiperazin-1-yl)methanone |

InChI |

InChI=1S/C17H17ClN2O/c18-15-8-6-14(7-9-15)17(21)20-12-10-19(11-13-20)16-4-2-1-3-5-16/h1-9H,10-13H2 |

Clé InChI |

MMRSPHBFKOUXJI-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Cl |

SMILES canonique |

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Cl |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Substituent Variations on the Benzoyl Group

- 1-(4-Bromobenzoyl)-4-phenylpiperazine (II): This analog replaces the 4-chloro substituent with bromine. Crystallographic studies reveal it adopts a monoclinic system (space group P2₁) with distinct packing compared to the nitro-substituted analog (I), highlighting how halogen size influences molecular conformation and stability .

Variations in the Piperazine Core

- SC213 (1-(3-phenoxypropyl)-4-phenylpiperazine): Lacks the 4-chlorobenzoyl group but retains the 4-phenylpiperazine scaffold. SC213, a D2 receptor (D2R) antagonist, demonstrates that the absence of the benzoyl group reduces structural complexity while maintaining receptor affinity .

- KN-62 (1-[N,O-bis(5-isoquinolinesulfonyl)-N-methyl-L-tyrosyl]-4-phenylpiperazine): Incorporates a bulky tyrosine-sulfonyl moiety, enabling potent inhibition of P2X7 receptors. KN-62 exhibits species-dependent potency (nanomolar IC₅₀ in humans vs. lower efficacy in mice), emphasizing the impact of substituents on target selectivity .

Modifications on the Aromatic Ring

- 4-CPP (1-(4-chlorophenyl)piperazine) : Simplifies the structure by omitting the benzoyl group. 4-CPP is a serotonin receptor ligand, illustrating how the benzoyl group in 1-(4-chlorobenzoyl)-4-phenylpiperazine may shift activity toward dopamine or purinergic receptors .

- 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine: Substitutes the 4-chlorobenzoyl group with a 3-chlorophenyl and phenethyl chain.

Receptor Affinity and Selectivity

Species and Assay-Dependent Effects

Méthodes De Préparation

Direct Acylation of 4-Phenylpiperazine

The most straightforward method involves reacting 4-phenylpiperazine with 4-chlorobenzoyl chloride in the presence of a base. This nucleophilic acyl substitution proceeds via the following reaction:

Conditions :

The reaction is typically complete within 3 hours, with triethylamine neutralizing HCl to drive the reaction forward. Excess acyl chloride may lead to diacylation, necessitating careful stoichiometric control.

Cyclization of Bis(2-chloroethyl)amine with 4-Chlorobenzoylaniline

An alternative route constructs the piperazine ring de novo from a substituted aniline precursor. This method, adapted from phenylpiperazine derivative syntheses, involves:

-

Sulfonylation : 4-Chlorobenzoylaniline is treated with bis(2-chloroethyl)amine hydrochloride.

-

Cyclization : Heated in diethylene glycol monomethyl ether at 150°C for 10 hours.

Key Challenges :

EDCl/HOBt-Mediated Coupling

For acid-sensitive substrates, carbodiimide-based coupling offers superior control. Activation of 4-chlorobenzoic acid with EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) facilitates amide bond formation with 4-phenylpiperazine:

Optimized Parameters :

This method minimizes side reactions and is scalable for gram-scale synthesis.

Comparative Analysis of Synthetic Methods

| Method | Conditions | Yield (%) | Purity (HPLC) | Scalability |

|---|---|---|---|---|

| Direct Acylation | 0°C, CHCl, EtN | 78–85 | >95% | High |

| Cyclization | 150°C, diethylene glycol monomethyl ether | 65–70 | 90% | Moderate |

| EDCl/HOBt Coupling | RT, DMF/THF | 89–92 | >98% | High |

Key Insights :

-

EDCl/HOBt Coupling provides the highest yield and purity, making it preferable for pharmaceutical applications.

-

Direct Acylation is cost-effective but requires stringent stoichiometry to avoid diacylation.

-

Cyclization is less efficient due to thermal degradation risks.

Reaction Optimization and Troubleshooting

Solvent Selection

Temperature Control

Purification Techniques

-

Silica Gel Chromatography : Effective for removing unreacted starting materials (ethyl acetate/hexane = 1:3).

-

Recrystallization : Ethanol/water mixtures yield crystalline product with >99% purity.

Characterization and Quality Control

NMR Spectroscopy

HPLC Analysis

-

Column : C18 reverse-phase

-

Retention Time : 12.3 min (95:5 acetonitrile/water)

Applications and Derivatives

1-(4-Chlorobenzoyl)-4-phenylpiperazine serves as a precursor for:

Q & A

Q. What are the standard synthetic routes for 1-(4-Chlorobenzoyl)-4-phenylpiperazine, and how do reaction conditions influence yield?

The synthesis of piperazine derivatives typically involves nucleophilic substitution or coupling reactions. For example, microwave-assisted methods (e.g., 280°C heating in anhydrous solvents) can enhance reaction efficiency and yield by reducing side reactions . Key steps include:

- Alkylation : Reacting 4-phenylpiperazine with 4-chlorobenzoyl chloride in a polar aprotic solvent (e.g., DMSO) with a base (e.g., diethylamine) to facilitate deprotonation and nucleophilic attack.

- Purification : Use of recrystallization (e.g., methanol reflux) or chromatography (normal-phase HPLC) to isolate the product .

Yield optimization requires precise temperature control, stoichiometric ratios, and catalyst selection (e.g., KI for SN2 reactions) .

Q. What spectroscopic techniques are critical for characterizing 1-(4-Chlorobenzoyl)-4-phenylpiperazine?

- NMR Spectroscopy : H and C NMR confirm substituent positions and piperazine ring conformation. For instance, aromatic protons in the 4-chlorobenzoyl group appear as doublets in the 7.2–7.8 ppm range .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected [M+H]+ peak at m/z 341.1 for CHClNO).

- X-ray Crystallography : Resolves spatial arrangement, especially for chiral centers or conformational isomers .

Q. What safety protocols are essential when handling 1-(4-Chlorobenzoyl)-4-phenylpiperazine in the lab?

- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks, as piperazine derivatives may release volatile intermediates .

- First Aid : For accidental exposure, rinse eyes/skin with water for 15 minutes and seek medical evaluation. Unconscious inhalation cases require stable lateral positioning .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for 1-(4-Chlorobenzoyl)-4-phenylpiperazine derivatives?

- Dose-Response Analysis : Compare IC values across studies using standardized assays (e.g., enzyme inhibition assays for CDC25B or carbonic anhydrase) .

- Structural Verification : Confirm compound purity (>95% via HPLC) and stereochemistry (chiral chromatography or X-ray) to rule out impurities as confounding factors .

- Assay Conditions : Account for variables like pH, temperature, and co-solvents (e.g., DMSO tolerance in cell-based assays) .

Q. What strategies optimize the design of 1-(4-Chlorobenzoyl)-4-phenylpiperazine analogs for structure-activity relationship (SAR) studies?

- Substituent Modification : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., -NO) or donating (e.g., -OCH) groups to assess electronic effects on receptor binding .

- Scaffold Hybridization : Fuse with bioactive moieties (e.g., pyridinyl or bromophenyl groups) to enhance selectivity for targets like dopamine D3 receptors .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities against crystallized enzyme structures (e.g., PDB: 1TWR for CDC25B) .

Q. How should researchers address low solubility or bioavailability in preclinical studies of this compound?

- Salt Formation : Synthesize hydrochloride salts to improve aqueous solubility (e.g., via reaction with HCl gas in diethyl ether) .

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) that cleave in vivo to release the active molecule .

- Nanocarrier Systems : Encapsulate in liposomes or polymeric nanoparticles (PLGA) to enhance cellular uptake and reduce off-target effects .

Q. What methodologies validate the metabolic stability of 1-(4-Chlorobenzoyl)-4-phenylpiperazine in hepatocyte assays?

- In Vitro Incubation : Incubate with human liver microsomes (HLM) and monitor parent compound depletion via LC-MS/MS over 60 minutes. Calculate intrinsic clearance (Cl) using the half-life method .

- CYP Inhibition Screening : Test against major CYP isoforms (e.g., 3A4, 2D6) to identify metabolic liabilities. Use fluorogenic substrates (e.g., 7-benzyloxyquinoline for CYP3A4) .

Data Analysis & Experimental Design

Q. How to statistically analyze discrepancies in enzyme inhibition data across independent studies?

- Meta-Analysis : Pool data from multiple studies using random-effects models to account for inter-study variability. Tools like RevMan or R’s

metaforpackage can calculate weighted effect sizes . - Sensitivity Analysis : Exclude outliers (e.g., Grubbs’ test) or studies with high risk of bias (e.g., non-blinded assays) .

Q. What experimental controls are critical in assessing off-target effects of 1-(4-Chlorobenzoyl)-4-phenylpiperazine?

- Negative Controls : Use vehicle-only (e.g., DMSO) and inactive analogs (e.g., des-chloro derivatives) to isolate target-specific effects .

- Positive Controls : Include known inhibitors (e.g., sodium orthovanadate for phosphatases) to validate assay performance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.